molecular formula C11H8Cl2FNO2S B8732265 3-Dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone CAS No. 592543-25-4

3-Dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone

Cat. No. B8732265
M. Wt: 308.2 g/mol
InChI Key: VDLYEHVRXFKBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07041677B2

Procedure details

665 mg (2.276 mmol) of the 3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone (Compound 2, FIG. 21), as prepared in Step A, was dissolved in 20 ml of DCM at 0° C. to form a solution. To this solution was added 505.7 mg (2.345 mmol) of 80% MCPBA to form a mixture. This stirred mixture was then allowed to warm to room temperature and was stirred for 1 hour. An additional 25 mg of MCPBA was added and the mixture and stirred for 1 hour. The mixture was washed with 5% aqueous Na2CO3. The aqueous layer was extracted with DCM, and the combined DCM extracts were dried over anhydrous Na2SO4 and concentrated. The residue was chromatographed on silica gel with hexane-ethyl acetate (gradient 4:1,2:1,1:1) to give 352 mg (50%) of the product (Compound 3, FIG. 21) as a white solid, that was approximately 98% pure according to 1H NMR, CDCl3; d=3.96 s, 3H, N—CH3; 7.09 s, 1H, CHCl2; 7.22 dd, 1H, J=10.2 & 2.4 Hz, H at C8, 7.27 ddd, 1H, J=9.0, 7.6 & 2.2 Hz, H at C6; 8.03 s, 1H, H at C2; 8.43 dd, 1H, J=8.8 & 6.1 Hz, H at C5. This white solid product was further purified by recrystallization from methanol to give 252 mg of white crystals.
Name
3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone
Quantity
665 mg
Type
reactant
Reaction Step One
Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
505.7 mg
Type
reactant
Reaction Step Two
Name
Quantity
25 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
50%

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([Cl:17])[S:3][C:4]1[C:13](=[O:14])[C:12]2[C:7](=[CH:8][C:9]([F:15])=[CH:10][CH:11]=2)[N:6]([CH3:16])[CH:5]=1.C1C=C(Cl)C=C(C(OO)=[O:26])C=1>C(Cl)Cl>[Cl:17][CH:2]([Cl:1])[S:3]([C:4]1[C:13](=[O:14])[C:12]2[C:7](=[CH:8][C:9]([F:15])=[CH:10][CH:11]=2)[N:6]([CH3:16])[CH:5]=1)=[O:26]

Inputs

Step One
Name
3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone
Quantity
665 mg
Type
reactant
Smiles
ClC(SC1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(SC1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
Step Two
Name
Quantity
505.7 mg
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Three
Name
Quantity
25 mg
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a solution
CUSTOM
Type
CUSTOM
Details
to form a mixture
STIRRING
Type
STIRRING
Details
the mixture and stirred for 1 hour
Duration
1 h
WASH
Type
WASH
Details
The mixture was washed with 5% aqueous Na2CO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined DCM extracts were dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel with hexane-ethyl acetate (gradient 4:1,2:1,1:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC(S(=O)C1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 352 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.